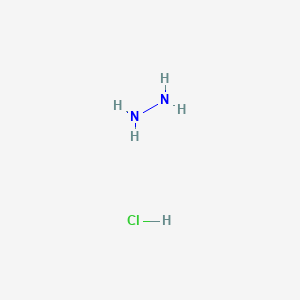

ヒドラジン塩酸塩

概要

説明

Hydrazine monohydrochloride, also known as hydrazinium chloride, is an inorganic compound composed of a nitrogen atom and two hydrogen atoms. It is a colorless solid that is soluble in water. It is a strong reducing agent and is used in a variety of industrial and scientific applications. Hydrazine monohydrochloride is also used in the synthesis of pharmaceuticals and other compounds.

科学的研究の応用

癌研究

ヒドラジン塩酸塩は、ユニークな生物学的活性と優れた配位能力を持つヒドラゾン化合物の開発に使用されています . これらの特性は、特に癌治療の分野において、製薬研究において重要なトピックとなっています . 研究者たちは、アポトーシス、ネクローシス、オートファジーなどの細胞死経路を標的とする新しい化合物を開発してきました .

タンパク質化学合成

ヒドラジン塩酸塩から誘導されたタンパク質またはペプチドヒドラジドは、タンパク質化学合成のための有用な中間体です . これらは、ヒドラジドベースのネイティブケミカルリゲーション(NCL)に重点を置いて、最近のタンパク質化学の用途で使用されてきました .

医薬品および農薬

ヒドラジン塩酸塩は、医薬品や農薬の前駆体として使用されています . これは、その反応性と幅広い化合物を形成する能力によるものです。

宇宙船推進

ヒドラジン塩酸塩は、宇宙空間における宇宙船推進のための長期保存可能な推進剤として使用されています . その安定性と高エネルギーは、この用途に最適です。

ポリマーフォーム

ヒドラジン塩酸塩は、主にポリマーフォームの製造における発泡剤として使用されています . ヒドラジン塩酸塩の分解によって放出されるガスは、フォーム構造の作成に役立ちます。

作用機序

Target of Action

Hydrazine hydrochloride, also known as hydrazine monohydrochloride, primarily targets the arterioles . It is a vasodilator that directly dilates arterioles, with little effect on veins . This action decreases systemic resistance, which can help in conditions like hypertension .

Mode of Action

It is believed to cause arterial vasodilation by inhibiting calcium release from the sarcoplasmic reticulum and inhibiting myosin phosphorylation in arterial smooth muscle cells . It also reacts with carbonyls to form hydrazones , and with CH3 and OOH radicals .

Biochemical Pathways

Hydrazine hydrochloride is involved in various biochemical pathways. It is part of the hydrazine biosynthetic pathways, which consist of two enzymes: flavin-dependent Nw-hydroxylating monooxygenases (NMOs) that produce Nw-hydroxylamine precursors and cupin/MetRS-like enzymes that couple the Nw-hydroxylamines with amino acids via N-N bonds .

Pharmacokinetics

It is known that hydrazine, a related compound, has a bioavailability of 26-50%, is 85-90% protein-bound, and is metabolized in the liver . Its onset of action is between 5 to 30 minutes, and it has an elimination half-life of 2-8 hours .

Result of Action

The primary result of hydrazine hydrochloride’s action is the dilation of arterioles, leading to decreased systemic resistance . This can help in managing conditions like hypertension . In addition, hydrazone chemicals, which include hydrazine hydrochloride, have unique biological actions and excellent coordination abilities, making them subjects of interest in pharmaceutical research .

Action Environment

Environmental factors can influence the action, efficacy, and stability of hydrazine hydrochloride. For instance, the degradation rate of hydrazine in water is highly dependent on various factors, such as pH, temperature, oxygen content, alkalinity, hardness, and the presence of organic material and metallic ions . Furthermore, hydrazines can be released into the environment from places that make, process, or use these chemicals .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Hydrazine hydrochloride can react with carbonyl compounds to form hydrazones, a process similar to imine formation . This reaction involves the nucleophilic addition of hydrazine to the carbonyl group, forming a hydrazone derivative

Cellular Effects

Hydrazine hydrochloride and its derivatives have been found to be highly toxic, causing significant soft tissue injury, pulmonary injury, seizures, coma, and even death . The neurological presentations can vary based on the compound and dose . In addition, hydrazine hydrochloride has been shown to influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of hydrazine hydrochloride involves its reaction with carbonyl compounds to form hydrazones . This reaction is similar to the formation of imines and involves the nucleophilic addition of hydrazine to the carbonyl group

Temporal Effects in Laboratory Settings

It is known that hydrazine is highly reactive and unstable, rapidly degrading in the environment

Dosage Effects in Animal Models

In animal models, exposure to small amounts of hydrazine hydrochloride and its derivatives can cause significant soft tissue injury, pulmonary injury, seizures, coma, and death . The neurological presentations can vary based on the compound and dose . High-dose intravenous pyridoxine has been suggested as treatment for hydrazine-related neurologic toxicity .

Metabolic Pathways

Hydrazine hydrochloride is metabolized by the N-acetyltransferase 2 (NAT2) enzyme . NAT2 is highly polymorphic, with approximately 50% of the general population being slow acetylators

Transport and Distribution

Accidental discharge into water, air, and soil may occur during storage, handling, transport, and improper waste disposal . Hydrazine rapidly degrades in the environment and is rarely encountered .

Subcellular Localization

It is known that hydrazine can react with carbonyl compounds to form hydrazones, which may influence its localization within the cell

特性

IUPAC Name |

hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.H4N2/c;1-2/h1H;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVUUOPIAYRCAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101033221 | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

68.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] | |

| Record name | Hydrazine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14787 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

5341-61-7, 2644-70-4, 14011-37-1 | |

| Record name | Hydrazine, dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5341-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazinium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2644-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrazine monochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002644704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014011371 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydrazine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hydrazine, monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101033221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydrazinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDRAZINE MONOCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAC70ZC332 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

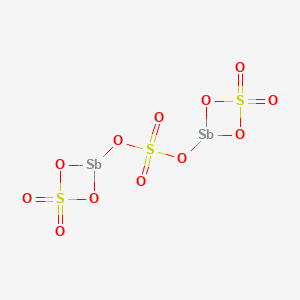

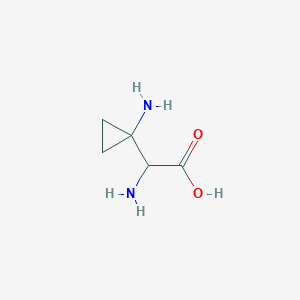

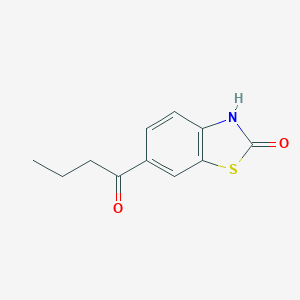

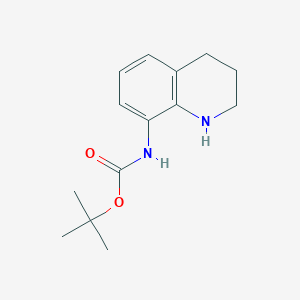

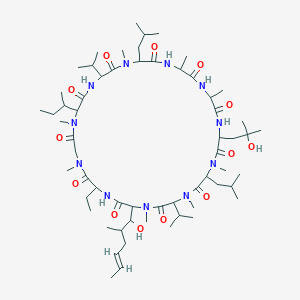

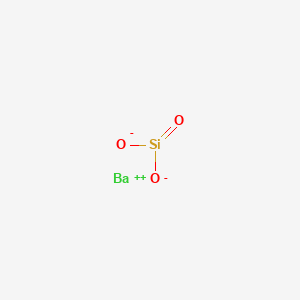

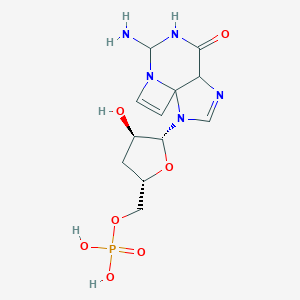

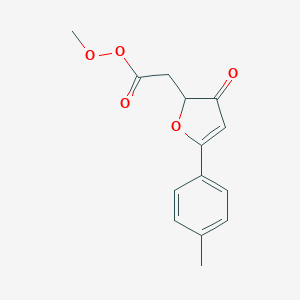

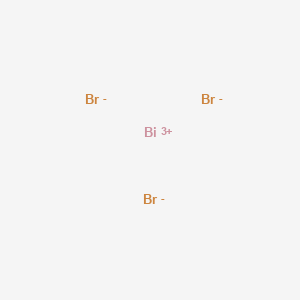

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of hydrazine hydrochloride?

A1: Hydrazine hydrochloride has the molecular formula N2H4·HCl and a molecular weight of 68.50 g/mol.

Q2: Is there any spectroscopic data available for characterizing hydrazine hydrochloride?

A2: While the provided research papers do not offer specific spectroscopic data, they mention techniques like IR spectroscopy [], 1H NMR [][21][24], 13C NMR [], and mass spectrometry [] for characterizing hydrazine hydrochloride derivatives and reaction products.

Q3: What is the role of hydrazine hydrochloride in the synthesis of titanium oxide polymers?

A3: Hydrazine monohydrochloride acts as a catalyst in the sol-gel process for synthesizing titanium oxide polymers with low fractal dimensions. It significantly accelerates the polycondensation reaction, eliminating the need for organic ligands and lengthy reaction times [][26].

Q4: How do structural modifications of hydrazine hydrochloride derivatives affect their biological activity?

A4: Research on nitrogen-containing curcuminoids shows that incorporating a pyrazole ring and specific substituents like -OCH3 or -F in aromatic rings can significantly alter cytotoxicity against various cancer cell lines []. In another study, the presence of chloro, hydroxo, and dimethylamino substituents on naphthalene rings in 2-pyrazoline derivatives enhanced their antimicrobial activity [].

Q5: Are there specific formulation strategies mentioned for hydrazine hydrochloride?

A5: The provided research primarily focuses on synthetic applications of hydrazine hydrochloride and does not delve into formulation strategies.

Q6: Is there any information available regarding the pharmacokinetics and pharmacodynamics of hydrazine hydrochloride?

A6: The provided research focuses primarily on synthetic applications and does not provide information on the pharmacokinetics or pharmacodynamics of hydrazine hydrochloride.

Q7: Are there studies demonstrating the in vitro and in vivo efficacy of hydrazine hydrochloride derivatives?

A7: Several studies showcase the biological activity of hydrazine hydrochloride derivatives. Research on 1,3,5-trisubstituted-2-pyrazolines demonstrated significant analgesic potential in mice models using hot plate and acetic acid-induced writhing tests []. Additionally, pyrazole-C-nucleosides exhibited promising antiviral activity against hepatitis B [].

Q8: Are there alternatives to hydrazine hydrochloride in specific applications?

A8: While the provided research does not directly compare alternatives, it highlights the use of other reducing agents, like sodium metabisulfite, for synthesizing specific hydrazine derivatives [][16]. The choice of reducing agent can depend on factors such as reaction conditions, desired product purity, and cost-effectiveness.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。